molecular formula C32H26N2O5 B3008097 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide CAS No. 888468-59-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide

Cat. No.: B3008097
CAS No.: 888468-59-5
M. Wt: 518.569
InChI Key: ZFRVQJKRMNKGNP-UHFFFAOYSA-N
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Description

This compound features a benzofuran-2-carboxamide core substituted with a 3,3-diphenylpropanamido group at position 3 and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety attached to the carboxamide nitrogen.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,3-diphenylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N2O5/c35-29(20-25(21-9-3-1-4-10-21)22-11-5-2-6-12-22)34-30-24-13-7-8-14-26(24)39-31(30)32(36)33-23-15-16-27-28(19-23)38-18-17-37-27/h1-16,19,25H,17-18,20H2,(H,33,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRVQJKRMNKGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C28H23N3O7
  • Molecular Weight : 513.506 g/mol
  • CAS Number : 892437-31-9

The structure features a benzofuran core linked to a dihydrobenzo[b][1,4]dioxin moiety, which is known for contributing to various biological activities.

Antioxidant Activity

Research indicates that compounds with similar benzodioxane structures exhibit significant antioxidant properties. The presence of the 1,4-benzodioxane moiety in this compound suggests potential for scavenging free radicals and reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Properties

Studies on related compounds have shown that 1,4-benzodioxane derivatives can inhibit inflammatory pathways. For instance, a study demonstrated that a derivative with an acetic acid substituent displayed notable anti-inflammatory activity by modulating pro-inflammatory cytokines . This suggests that this compound may also exert similar effects.

Anticancer Activity

The anticancer potential of this compound is supported by findings from various studies. For example, compounds containing the benzodioxane structure have been shown to inhibit cancer cell proliferation through multiple pathways including apoptosis induction and cell cycle arrest . The specific interactions with cancer cell lines remain to be fully elucidated but are an area of active research.

In Vitro Studies

In vitro studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 5.8 μM for a related benzodioxane derivative against specific cancer cells . Further modifications of the compound led to the identification of even more potent derivatives.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in understanding how modifications to the benzodioxane core affect biological activity. For example, the positioning of substituents on the benzodioxane ring has been shown to influence anti-inflammatory efficacy significantly .

Comparative Analysis

A comparative analysis of similar compounds reveals that those with additional functional groups tend to exhibit enhanced biological activities. The following table summarizes some key findings:

CompoundBiological ActivityIC50 (µM)Reference
Compound AAnticancer5.8
Compound BAnti-inflammatory12
Compound CAntioxidant0.88

Comparison with Similar Compounds

Key Structural Features

The compound’s distinctiveness lies in its 3,3-diphenylpropanamido substituent and benzofuran-dihydrobenzodioxin hybrid scaffold. Below is a comparison with similar compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Biological Activity (if reported)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide C29H25N3O7 527.5 4-methoxyphenylpropanamido Not explicitly reported
N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide C29H25N3O7 527.5 Pyrrolidine-5-oxo and 3-methoxyphenyl groups Not explicitly reported
N-(3-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide C16H12N2O3 280.28 Simpler structure: lacks benzofuran and diphenylpropanamido groups No activity data
Compound 7 (): (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxyphenethyl)acrylamide C29H28N2O7 516.55 Hydroxymethyl-dihydrobenzodioxin and phenolic substituents Anti-neuroinflammatory activity (stronger than minocycline)

Analysis of Substituent Impact

  • 3,3-Diphenylpropanamido vs.
  • Benzofuran-Dihydrobenzodioxin Hybrid vs. Simpler Scaffolds : The hybrid structure may confer rigidity and π-π stacking capabilities, advantageous for binding to aromatic-rich enzyme active sites. In contrast, simpler analogs like lack these features, likely reducing potency .
  • Anti-Inflammatory Activity : Compound 7 (), despite structural differences (e.g., acrylamide linker), demonstrates that dihydrobenzodioxin derivatives can exhibit potent anti-neuroinflammatory effects. This suggests the target compound may share similar mechanisms .

Pharmacological and Physicochemical Properties

Molecular Weight and Solubility

  • The diphenyl group may further reduce aqueous solubility compared to methoxy or cyanophenyl analogs .

Bioactivity Trends

  • Anti-Inflammatory Potential: Structural similarities to Compound 7 () imply possible activity against neuroinflammation. The diphenylpropanamido group could enhance potency by stabilizing ligand-receptor interactions .
  • SAR Insights :
    • Benzofuran Core : Critical for maintaining structural rigidity; removal (as in ) likely diminishes activity.
    • Dihydrobenzodioxin Moiety : Common in active compounds (e.g., ), suggesting its role in target recognition.

Q & A

Q. Stability protocols :

  • Store under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent photodegradation.
  • Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC monitoring .

Advanced: What strategies are recommended for resolving contradictions between in vitro enzyme inhibition data and cellular activity profiles?

Answer:
Discrepancies may arise from off-target effects, cellular permeability, or metabolic instability. Methodological steps include:

  • Dose-response profiling : Compare IC₅₀ values in cell-free vs. cell-based assays (e.g., HEK293 or primary neuronal cultures) .
  • Target engagement assays : Use biotinylated probes or CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells.
  • Metabolite screening : LC-MS/MS to identify degradation products or active metabolites that may influence activity .

Advanced: How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Answer:
Quantum chemical calculations (e.g., DFT) can predict:

  • LogP/logD values to optimize lipophilicity for blood-brain barrier penetration (critical for neurotargets like Alzheimer’s therapeutics) .
  • Metabolic hotspots : Identify sites prone to oxidation (e.g., benzofuran/dioxin rings) using frontier molecular orbital analysis.

Machine learning : Train models on existing SAR data to prioritize derivatives with balanced solubility (e.g., >50 µg/mL in PBS) and plasma protein binding (<90%) .

Advanced: What in vitro models are appropriate for evaluating blood-brain barrier (BBB) permeability, given its potential neuropharmacological applications?

Answer:

  • PAMPA-BBB assay : Measures passive diffusion using a lipid-coated filter; ideal for high-throughput screening .
  • MDCK-MDR1 monolayers : Quantify active transport (e.g., P-gp efflux) via transepithelial electrical resistance (TEER) and apparent permeability (Papp) .
  • 3D microfluidic models : Co-culture with astrocytes/endothelial cells to simulate shear stress and cytokine gradients .

Advanced: How should researchers address low yields in the final amidation step of the synthesis?

Answer:
Reaction optimization :

  • Screen coupling reagents (e.g., HATU vs. EDCI/HOBt) to minimize racemization.
  • Use Dean-Stark traps for azeotropic removal of water in aprotic solvents (e.g., toluene) .
  • Employ flow chemistry for precise control of stoichiometry and residence time, reducing side-product formation .

Basic: What spectroscopic "red flags" indicate structural misassignment in this compound?

Answer:

  • ¹H NMR : Unexpected splitting (e.g., AB quartets for geminal protons in the dihydrodioxin ring) .
  • IR spectroscopy : Absence of carbonyl stretches (~1650–1700 cm⁻¹) suggests incomplete amidation .
  • HRMS : Deviations >3 ppm from theoretical [M+H]⁺ indicate incorrect functionalization or isotopic impurities.

Advanced: What methodologies validate the compound’s selectivity against related kinase or protease targets?

Answer:

  • Kinome-wide profiling : Use panels like Eurofins’ KinaseProfiler® to assess inhibition at 1 µM (≥50% inhibition = hit) .
  • Cryo-EM/X-ray co-crystallization : Resolve binding modes to active vs. allosteric sites (e.g., ATP-binding pocket vs. substrate cleft).
  • SPR (Surface Plasmon Resonance) : Measure dissociation constants (Kd) for off-targets with <10% overlap in binding kinetics .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Gloves (nitrile), safety goggles, and lab coats.
  • Ventilation : Use fume hoods for weighing/powder handling; avoid inhalation of particulates .
  • Spill management : Neutralize with activated carbon; dispose as hazardous waste (EPA code D001) .

Advanced: How can isotopic labeling (e.g., ¹³C/¹⁵N) facilitate mechanistic studies of its biological activity?

Answer:

  • Metabolic tracing : Synthesize ¹³C-labeled derivatives to track incorporation into cellular biomolecules via NMR or mass spectrometry .
  • Binding kinetics : Use ¹⁵N-labeled protein targets (e.g., tau or amyloid-β) in NMR titrations to map interaction interfaces .

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